molecular formula C23H27N3O5S B12160669 4-({1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide

4-({1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B12160669
M. Wt: 457.5 g/mol
InChI Key: BAHGIBAFKSNECJ-XUTLUUPISA-N
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Description

4-({1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrrole ring with a benzenesulfonamide moiety, making it a subject of interest for researchers exploring new chemical entities with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The initial step involves the condensation of an aromatic aldehyde with an amino acid derivative to form the pyrrole ring. This reaction is often catalyzed by an acid under reflux conditions.

    Introduction of the Dimethylaminoethyl Group: The next step involves the alkylation of the pyrrole ring with a dimethylaminoethyl halide in the presence of a base such as potassium carbonate.

    Coupling with Benzenesulfonamide: The final step is the coupling of the substituted pyrrole with benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be explored for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the dimethylamino group suggests possible activity as a central nervous system agent, while the sulfonamide moiety is known for its antibacterial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-({1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The dimethylamino group may facilitate binding to specific molecular targets, while the sulfonamide group could inhibit enzyme activity by mimicking the natural substrate.

Comparison with Similar Compounds

Similar Compounds

  • **4-({1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide
  • **N-(2-Dimethylaminoethyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide
  • **4-Hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of both a dimethylamino group and a sulfonamide moiety makes it distinct from other similar compounds, potentially offering unique interactions with biological targets and diverse applications in various fields.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C23H27N3O5S

Molecular Weight

457.5 g/mol

IUPAC Name

4-[(E)-[1-[2-(dimethylamino)ethyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C23H27N3O5S/c1-24(2)14-15-26-20(16-8-6-5-7-9-16)19(22(28)23(26)29)21(27)17-10-12-18(13-11-17)32(30,31)25(3)4/h5-13,20,27H,14-15H2,1-4H3/b21-19+

InChI Key

BAHGIBAFKSNECJ-XUTLUUPISA-N

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)S(=O)(=O)N(C)C)\O)/C(=O)C1=O)C3=CC=CC=C3

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)S(=O)(=O)N(C)C)O)C(=O)C1=O)C3=CC=CC=C3

Origin of Product

United States

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